
rac Cinacalcet-d3 Hydrochloride
Übersicht
Beschreibung
rac Cinacalcet-d3 Hydrochloride is a deuterium-labeled analog of rac Cinacalcet Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The compound is known for its role in the study of pharmacokinetics and metabolic profiling due to the presence of deuterium atoms, which replace hydrogen atoms in the molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Cinacalcet-d3 Hydrochloride involves the incorporation of deuterium into the molecular structure of rac Cinacalcet Hydrochloride. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The key steps include:
Amide Formation and Reduction: Starting from ®-(+)-1-(1-naphthyl)ethylamine, the amide is formed and subsequently reduced.
Reductive Amination: Reaction with an aldehyde followed by reduction of the resulting imine.
Nucleophilic Substitution: Using a suitable partner that carries a leaving group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: rac Cinacalcet-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and pseudohalides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Treatment of Primary Hyperparathyroidism
Cinacalcet has been shown to effectively normalize serum calcium levels in patients with primary hyperparathyroidism who are not candidates for surgery. A study indicated that 73% of patients treated with cinacalcet achieved normocalcemia compared to only 5% in the placebo group, highlighting its efficacy as a non-surgical treatment option .
Management of Secondary Hyperparathyroidism in CKD
Rac Cinacalcet-d3 Hydrochloride is particularly beneficial for patients with secondary hyperparathyroidism due to CKD. In clinical trials, patients receiving cinacalcet demonstrated significant reductions in iPTH levels compared to control groups. For instance, one study reported that 56% of cinacalcet-treated subjects achieved a ≥30% reduction in iPTH levels, while only 19% in the placebo group did so .
Use in Dialysis Patients
In patients undergoing dialysis, cinacalcet, often combined with vitamin D sterols, has been shown to improve calcium compliance rates significantly. However, it does not appear to enhance overall survival rates compared to vitamin D alone . The combination therapy can lead to increased gastrointestinal side effects such as nausea and vomiting .
Case Studies and Clinical Trials
Several clinical trials have documented the effectiveness and safety profile of this compound:
- TARGET Study : This trial focused on patients with inadequately controlled secondary hyperparathyroidism undergoing hemodialysis. Initial doses were titrated up to 180 mg based on PTH levels. Results indicated substantial reductions in plasma PTH levels among those treated with cinacalcet compared to controls .
- OPTIMA Study : Conducted in Europe, this study compared cinacalcet treatment against conventional therapies involving vitamin D sterols and phosphate binders. The findings underscored cinacalcet's role in achieving targeted PTH levels effectively .
Safety and Side Effects
While this compound is generally well-tolerated, common side effects include gastrointestinal disturbances such as nausea and vomiting. Monitoring for hypocalcemia is also crucial, particularly when used alongside vitamin D preparations .
Wirkmechanismus
rac Cinacalcet-d3 Hydrochloride acts as a calcimimetic, mimicking the action of calcium on tissues. It increases the sensitivity of calcium-sensing receptors to extracellular calcium, resulting in the inhibition of parathyroid hormone secretion. This leads to a decrease in serum calcium levels .
Vergleich Mit ähnlichen Verbindungen
Cinacalcet Hydrochloride: The non-deuterated form of rac Cinacalcet-d3 Hydrochloride.
®-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide: Another analog used in similar research applications
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for more precise tracking and quantitation in analytical methods .
Biologische Aktivität
Rac Cinacalcet-d3 Hydrochloride is a novel calcimimetic compound primarily used in the treatment of secondary hyperparathyroidism (SHPT) associated with chronic kidney disease (CKD). This article delves into its biological activity, exploring its mechanism of action, efficacy, safety, and relevant clinical studies.
Cinacalcet acts as an allosteric modulator of the calcium-sensing receptor (CaR), which plays a crucial role in regulating parathyroid hormone (PTH) secretion. By enhancing the sensitivity of CaR to extracellular calcium levels, cinacalcet effectively lowers circulating PTH concentrations. This mechanism is particularly beneficial for patients with SHPT, where elevated PTH levels contribute to bone and mineral metabolism disorders .
In Vitro Studies
In vitro experiments have demonstrated that cinacalcet can activate CaR in various cell lines. The compound increases intracellular calcium levels and inhibits PTH release from parathyroid cells. A notable finding is that cinacalcet shifts the calcium concentration-response curve to the left, indicating its role as an allosteric enhancer .
In Vivo Studies
In vivo studies show that oral administration of cinacalcet leads to a significant decrease in serum PTH levels across various animal models. For example, doses ranging from 1 to 30 mg/kg resulted in marked reductions in serum PTH concentrations in rats . Furthermore, studies indicate that cinacalcet does not adversely affect bone metabolism over short-term administration periods .
Case Studies and Trials
Several clinical trials have evaluated the efficacy of cinacalcet in patients with CKD. A meta-analysis encompassing eight randomized controlled trials involving 1,443 patients found that cinacalcet significantly improved blood calcium compliance rates compared to active vitamin D alone. However, it did not demonstrate a significant impact on overall survival rates .
Study | Participants | Intervention | Outcome |
---|---|---|---|
Study 1 | 845 vs 584 | Cinacalcet vs Placebo | Significant reduction in PTH levels |
Study 2 | 360 | Cinacalcet + Vitamin D | Improved calcium compliance |
Study 3 | 2985 | Cinacalcet vs Placebo | Reduced cardiovascular events associated with FGF23 reduction |
Safety Profile
While cinacalcet is generally well-tolerated, some adverse effects have been reported. Hypocalcemia and gastrointestinal disturbances are among the most common side effects observed in clinical settings. The incidence of vomiting was notably higher when cinacalcet was combined with active vitamin D therapy compared to vitamin D alone .
Eigenschaften
IUPAC Name |
N-(2,2,2-trideuterio-1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675767 | |
Record name | N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185097-33-9 | |
Record name | N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.